An In-depth Technical Guide to the Synthesis and Spectral Properties of 1-[(2-Propynyloxy)methyl]pyrene
An In-depth Technical Guide to the Synthesis and Spectral Properties of 1-[(2-Propynyloxy)methyl]pyrene
Introduction: The Allure of a Functionalized Pyrene Core
Pyrene, a polycyclic aromatic hydrocarbon, has long captivated the attention of chemists and materials scientists due to its unique photophysical properties.[1] Its high fluorescence quantum yield, characteristic vibronic structure, and sensitivity to the local environment make it an exceptional fluorescent probe.[2][3] The strategic functionalization of the pyrene core opens up a vast landscape of applications, from biological imaging to the development of advanced materials. This guide focuses on a particularly intriguing derivative: 1-[(2-Propynyloxy)methyl]pyrene . The introduction of a propargyl group not only subtly modulates the spectral characteristics of the pyrene moiety but, more importantly, installs a versatile chemical handle for "click" chemistry.[4][5] This terminal alkyne functionality allows for the covalent attachment of this fluorophore to a wide array of molecules, including biomolecules and polymers, through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[6][7]
This technical guide provides a comprehensive overview of the synthesis and detailed spectral properties of 1-[(2-Propynyloxy)methyl]pyrene, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide validated protocols for synthesis and characterization, and explore the potential applications of this versatile molecule.
Synthesis of 1-[(2-Propynyloxy)methyl]pyrene: A Practical Approach
The most direct and widely applicable method for the synthesis of 1-[(2-Propynyloxy)methyl]pyrene is the Williamson ether synthesis.[8][9][10][11][12] This robust SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide. In this case, the sodium salt of propargyl alcohol (propargyl alkoxide) reacts with 1-(chloromethyl)pyrene.
Causality of Experimental Choices
The choice of the Williamson ether synthesis is predicated on its high efficiency for forming ether linkages with primary alkyl halides like 1-(chloromethyl)pyrene.[8][10] The use of a strong base, such as sodium hydride (NaH), is crucial to quantitatively deprotonate the weakly acidic propargyl alcohol, thereby generating the highly nucleophilic propargyl alkoxide. Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the sodium cation without interfering with the nucleophile. The reaction is typically conducted at room temperature to ensure selectivity and minimize potential side reactions.
Experimental Protocol: Synthesis of 1-[(2-Propynyloxy)methyl]pyrene
Materials:
-
1-(Chloromethyl)pyrene
-
Propargyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Preparation of Sodium Propargyl Alkoxide: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath. Slowly add propargyl alcohol (1.5 equivalents) dropwise to the stirred suspension. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, indicating the complete formation of the alkoxide.
-
Reaction with 1-(Chloromethyl)pyrene: Dissolve 1-(chloromethyl)pyrene (1.0 equivalent) in anhydrous THF in a separate flask. Add this solution dropwise to the freshly prepared sodium propargyl alkoxide solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 9:1 v/v). The disappearance of the 1-(chloromethyl)pyrene spot indicates the completion of the reaction.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford 1-[(2-Propynyloxy)methyl]pyrene as a solid.
Synthesis Workflow Diagram
Caption: Workflow for fluorescence properties characterization.
Applications in "Click" Chemistry and Beyond
The true utility of 1-[(2-Propynyloxy)methyl]pyrene lies in its terminal alkyne functionality, which serves as a gateway to a multitude of applications via "click" chemistry. [4][5][7][13]
Bioconjugation and Bioimaging
The propargyl group allows for the facile and highly specific covalent attachment of the pyrene fluorophore to azide-modified biomolecules, such as proteins, peptides, and nucleic acids. [6]This "clicking" of the fluorescent tag enables the tracking and visualization of these biomolecules in complex biological systems. The environmentally sensitive fluorescence of the pyrene core can also provide information about the local environment of the labeled biomolecule.
Materials Science
In materials science, the propargyl group can be used to incorporate the pyrene moiety into polymers and other materials. [14]This can be used to create fluorescent polymers for sensing applications or to develop materials with tailored photophysical properties.
Drug Development
In drug discovery, "click" chemistry is a powerful tool for the rapid synthesis of compound libraries and for the development of targeted drug delivery systems. [5][13]1-[(2-Propynyloxy)methyl]pyrene can be used to fluorescently label drug candidates or delivery vehicles to study their distribution and localization in vitro and in vivo.
Conclusion
1-[(2-Propynyloxy)methyl]pyrene is a valuable and versatile molecule that combines the desirable photophysical properties of the pyrene core with the synthetic utility of a terminal alkyne. This guide has provided a comprehensive overview of its synthesis via the Williamson ether synthesis and a detailed discussion of its expected spectral properties. The provided experimental protocols serve as a robust starting point for researchers interested in synthesizing and characterizing this compound. The ability to readily "click" this fluorophore onto a wide range of substrates ensures its continued and expanding role in diverse fields, from fundamental biological research to the development of advanced materials and therapeutics.
References
- Katoh, R., Suzuki, K., Furube, A., Kotani, M., & Tokumaru, K. (2010). Fluorescence Quantum Yield of Aromatic Hydrocarbon Crystals. The Journal of Physical Chemistry C, 114(40), 17281–17286.
-
Supporting information Synthesis of the pyrene derivative. Preprints.org. Available from: [Link]
-
Fundamental photoluminescence properties of pyrene carbonyl compounds through absolute fluorescence quantum yield measurement and density functional theory. ResearchGate. Available from: [Link]
-
Wiley-VCH. (2007). Supporting Information. Available from: [Link]
- Niko, Y., & Konishi, G. I. (2013). Fluorescence enhancement of pyrene chromophores induced by alkyl groups through σ–π conjugation: systematic synthesis of primary, secondary, and tertiary alkylated pyrenes at the 1, 3, 6, and 8 positions and their photophysical properties. The Journal of Organic Chemistry, 78(10), 4944–4954.
- Birks, J. B. (1976). Fluorescence quantum yield measurements. Journal of Research of the National Bureau of Standards-A. Physics and Chemistry, 80A(3), 389.
- Niko, Y., Kawauchi, S., & Konishi, G. I. (2013). Solvatochromic pyrene analogues of Prodan exhibiting extremely high fluorescence quantum yields in apolar and polar solvents. Chemistry–A European Journal, 19(30), 9760-9765.
- Herner, A., & Lin, Q. (2016). Photo-Triggered Click Chemistry for Biological Applications. Topics in current chemistry, 374(1), 1-32.
-
Click chemistry. Wikipedia. Available from: [Link]
- Wagner, B. D., Tlevel, M. D., & M. S. (2011). Experimental and theoretical studies of the photophysical properties of 2- and 2,7-functionalized pyrene derivatives. The Journal of Physical Chemistry A, 115(34), 9536–9548.
-
Click Chemistry in Biomedical Applications. Technology Networks. Available from: [Link]
- Inoue, K., Kawakami, R., Murakami, M., Nakayama, T., Yamamoto, S., Niko, Y., & Konishi, G. I. (2022). Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging.
- Zhang, H., Wang, Y., Li, M., & Liu, Y. (2019). Pyrene-fused poly-aromatic regioisomers: synthesis, columnar mesomorphism, and optical properties. Molecules, 24(23), 4277.
- Düzleyen, B., Karakaya, G., & Aytemir, M. D. (2023). The Use of Click Chemisty in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy, 43(Special Issue), 1-13.
-
Williamson ether synthesis. Wikipedia. Available from: [Link]
- Fucassi, F., De Cola, L., & Flamigni, L. (2001). Photophysics of pyrene-labelled compounds of biophysical interest. Photochemical & Photobiological Sciences, 1(1), 60–66.
- Novaki, L. P., & El Seoud, O. A. (2000). Solvatochromism in pure solvents: Effects of the molecular structure of the probe. Berichte der Bunsengesellschaft für physikalische Chemie, 104(4), 648-654.
-
Using a Fluorescent 1-Methyl-4-(2-Pyren-1-Yl-Vinyl)-Pyridinium Iodide to Characterize Solvent Polarities. ResearchGate. Available from: [Link]
- Niko, Y., & Konishi, G. I. (2014).
- Minsky, A., & Rabinovitz, M. (1982). 1H NMR and 13C NMR spectroscopy of pyrene dianions. Tetrahedron Letters, 23(34), 3541-3544.
-
Williamson Ether Synthesis. Available from: [Link]
- Stoyanov, S., & Antonov, L. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H, 3H-naphtho-[1, 8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(10), 963-968.
-
Excimer-Suppressed and Oxygen-Tolerant Photophysics of ‘Arm-like’ Substituted Pyrene Derivatives. arXiv. Available from: [Link]
-
Solvatochromic Pyrene Analogues of Prodan Exhibiting Extremely High Fluorescence Quantum Yields in Apolar and Polar Solvents. ResearchGate. Available from: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]
- Li, Y., Liu, Y., & Liu, H. (2018). Preparation of the Water-Soluble Pyrene-Containing Fluorescent Polymer by One-Pot Method. Polymers, 10(11), 1238.
-
Williamson Ether Synthesis. YouTube. Available from: [Link]
-
Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. Organic Syntheses. Available from: [Link]
-
Scheme 1. Synthesis of pyrene-functionalized amino acid 12 and cationic... ResearchGate. Available from: [Link]
-
9.5: Williamson ether synthesis. Chemistry LibreTexts. Available from: [Link]
- Synthesis method of 1-pyrenol and intermediates thereof. Google Patents.
-
Regioselective Synthesis of 2- or 2,7-Functionalized Pyrenes via Migration. ACS Figshare. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Light-Triggered Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. mdpi.com [mdpi.com]
